molecular formula C11H9ClN2O B1434008 8-chloro-N-methylquinoline-5-carboxamide CAS No. 1803597-52-5

8-chloro-N-methylquinoline-5-carboxamide

Cat. No. B1434008
M. Wt: 220.65 g/mol
InChI Key: QCGFAUMMWIJOMT-UHFFFAOYSA-N
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Description

8-chloro-N-methylquinoline-5-carboxamide, also known as CMQ, is a chemical compound. It has a molecular weight of 220.66 and its molecular formula is C11H9ClN2O .


Molecular Structure Analysis

The InChI code for 8-chloro-N-methylquinoline-5-carboxamide is 1S/C11H9ClN2O/c1-13-11(15)8-4-5-9(12)10-7(8)3-2-6-14-10/h2-6H,1H3,(H,13,15) .

Scientific Research Applications

PARP-1 Inhibition

8-chloro-N-methylquinoline-5-carboxamide and related quinoline-8-carboxamides have been explored for their potential as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PARP-1 is a crucial enzyme involved in DNA repair, making it a significant target in cancer therapy research. A study by Lord et al. (2009) demonstrated that the substitution patterns on the quinoline ring could significantly affect the inhibitory activity against PARP-1. They found that 2-substituted quinoline-8-carboxamides, particularly 2-methylquinoline-8-carboxamide, showed potent inhibition with an IC(50) value of 500 nM, suggesting potential therapeutic applications in conditions where PARP-1 activity is relevant Lord et al., 2009.

Synthesis and Derivatization

Gracheva et al. (1982) described the synthesis of derivatives of 8-methylquinoline-5-carboxylic acid, which is structurally similar to 8-chloro-N-methylquinoline-5-carboxamide. Their work involved the alcoholysis of 8-methyl-5-cyanoquinoline leading to various derivatives, showcasing the versatility of quinoline carboxamides in chemical synthesis. Such derivatives could be useful for further functionalization and exploration of biological activities Gracheva et al., 1982.

Antimycobacterial Activity

Marvadi et al. (2020) synthesized a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides to evaluate their antitubercular activities. Although the core structure differs from 8-chloro-N-methylquinoline-5-carboxamide, the study highlights the antimicrobial potential of chlorinated quinoline carboxamides. Some analogs demonstrated promising in vitro activity against Mycobacterium tuberculosis, indicating that structural modifications on the quinoline carboxamide scaffold could lead to effective antimicrobial agents Marvadi et al., 2020.

Chemical Synthesis Methodologies

Fruchey et al. (2014) reported on the use of 8-aminoquinoline-based aryl carboxamides in iron-catalyzed ortho-alkylation reactions. Although not directly involving 8-chloro-N-methylquinoline-5-carboxamide, this study demonstrates the role of similar compounds in developing novel synthetic methodologies. The high yields and regioselectivity achieved in these reactions underscore the utility of quinoline carboxamides in organic synthesis, potentially paving the way for the synthesis of complex molecules Fruchey et al., 2014.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-chloro-N-methylquinoline-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-13-11(15)8-4-5-9(12)10-7(8)3-2-6-14-10/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGFAUMMWIJOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2C=CC=NC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-N-methylquinoline-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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